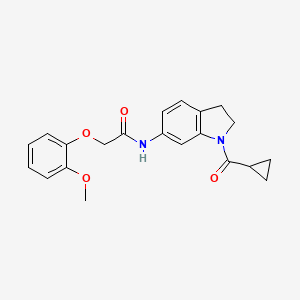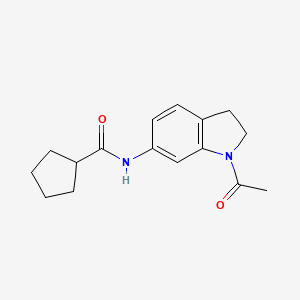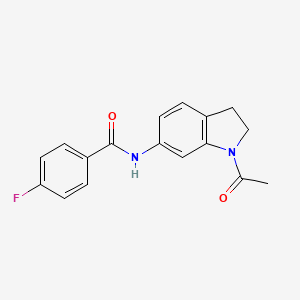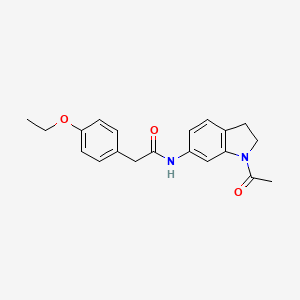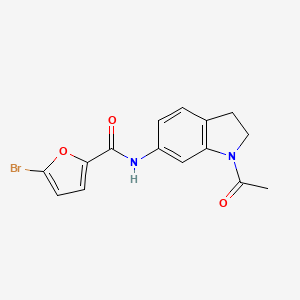
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-5-bromofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-5-bromofuran-2-carboxamide, also known as N-acetyl-5-bromofuran-2-carboxamide, is a novel indole carboxamide compound that has been gaining attention in the scientific community due to its potential applications in synthetic chemistry and biochemistry. This compound has been studied for its ability to act as a substrate for various enzymes and its potential to be used as a therapeutic agent. In
Applications De Recherche Scientifique
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-5-bromofuran-2-carboxamideromofuran-2-carboxamide has been studied for its potential applications in synthetic chemistry and biochemistry. In synthetic chemistry, this compound has been used as an intermediate in the synthesis of various heterocyclic compounds such as indoles and oxindoles. In biochemistry, this compound has been studied for its ability to act as a substrate for various enzymes and its potential to be used as a therapeutic agent.
Mécanisme D'action
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-5-bromofuran-2-carboxamideromofuran-2-carboxamide has been studied for its ability to act as a substrate for various enzymes. The compound is believed to act as a competitive inhibitor of enzymes by binding to the active site of the enzyme and blocking the substrate from binding. This inhibition of enzyme activity can lead to changes in biochemical and physiological processes, which can in turn lead to therapeutic effects.
Biochemical and Physiological Effects
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-5-bromofuran-2-carboxamideromofuran-2-carboxamide has been studied for its potential therapeutic effects. The compound has been studied for its ability to act as an inhibitor of various enzymes, which can lead to changes in biochemical and physiological processes. For example, the compound has been studied for its potential to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. Inhibition of COX-2 can lead to the reduction of inflammation and pain. Additionally, the compound has been studied for its potential to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes. Inhibition of 5-LOX can lead to the reduction of inflammation and bronchoconstriction.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-5-bromofuran-2-carboxamideromofuran-2-carboxamide has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and can be stored in solution for extended periods of time. Additionally, the compound is not toxic and can be used in a wide range of concentrations. However, the compound does have some limitations for use in laboratory experiments. The compound is not water-soluble and must be dissolved in a suitable solvent. Additionally, the compound can be degraded by light and must be stored in a dark environment.
Orientations Futures
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-5-bromofuran-2-carboxamideromofuran-2-carboxamide has potential applications in both synthetic chemistry and biochemistry. In synthetic chemistry, the compound can be used as an intermediate in the synthesis of various heterocyclic compounds. In biochemistry, the compound has potential applications as a therapeutic agent due to its ability to act as a substrate for various enzymes. In the future, the compound could be further studied for its potential to be used as an inhibitor of enzymes involved in inflammation, pain, and bronchoconstriction. Additionally, the compound could be studied for its potential to be used as an inhibitor of enzymes involved in cancer and other diseases. Finally, the compound could be further studied for its potential to be used as an inhibitor of enzymes involved in neurological disorders such as Alzheimer’s disease and Parkinson’s disease.
Méthodes De Synthèse
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-5-bromofuran-2-carboxamideromofuran-2-carboxamide can be synthesized by a two-step reaction, which involves the reaction of 5-bromofuran-2-carboxylic acid with acetic anhydride followed by the reaction of the resulting acetic acid ester with indole. The first step of the reaction involves the reaction of 5-bromofuran-2-carboxylic acid with acetic anhydride in the presence of a base such as pyridine. The resulting acetic acid ester is then reacted with indole in the presence of a base such as pyridine to form N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-5-bromofuran-2-carboxamideromofuran-2-carboxamide. The reaction is carried out at room temperature and is generally complete within 1-2 hours.
Propriétés
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-5-bromofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c1-9(19)18-7-6-10-2-3-11(8-12(10)18)17-15(20)13-4-5-14(16)21-13/h2-5,8H,6-7H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMHWNFIAAMYMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
